molecular formula C26H30N4O6S2 B3018093 Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-30-3

Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B3018093
CAS No.: 361174-30-3
M. Wt: 558.67
InChI Key: PZWYUINCEGHGOA-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C26H30N4O6S2 and its molecular weight is 558.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Ethyl 4-((4-((4-(4-propoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate and its derivatives have been synthesized and evaluated for various biological activities across multiple studies. These compounds are synthesized through complex chemical reactions, aiming to explore their potential in medicinal chemistry, particularly for their antimicrobial, anticancer, and enzyme inhibition properties.

  • Antimicrobial and Antifungal Activities : Several studies have synthesized derivatives of ethyl piperazine-1-carboxylate to assess their antimicrobial and antifungal capabilities. For instance, compounds synthesized by incorporating piperazine and various heterocyclic nuclei showed good to moderate activity against test microorganisms, indicating their potential as antimicrobial agents (Basoğlu et al., 2013). Similar efforts have led to the creation of compounds with significant antibacterial and antifungal activities, highlighting the role of structural modifications in enhancing biological efficacy (Sharma et al., 2014).

  • Anticancer Properties : The exploration into anticancer applications has yielded promising results, with certain derivatives demonstrating strong anticancer activities. A study on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole revealed compounds with potent anticancer potential, suggesting further investigation for therapeutic applications (Rehman et al., 2018).

  • Enzyme Inhibition for Antituberculosis : Thiazole-aminopiperidine hybrid analogs have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB, presenting a new avenue for antituberculosis drug development. This highlights the compound's role in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).

  • Sulfonamide Hybrids for Antimicrobial Activity : Novel sulfonamide hybrids have been synthesized, demonstrating potent antimicrobial activity, particularly against bacteria. This underscores the versatility of ethyl piperazine-1-carboxylate derivatives in generating effective antimicrobial agents (Hussein, 2018).

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6S2/c1-3-17-36-21-9-5-19(6-10-21)23-18-37-25(27-23)28-24(31)20-7-11-22(12-8-20)38(33,34)30-15-13-29(14-16-30)26(32)35-4-2/h5-12,18H,3-4,13-17H2,1-2H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWYUINCEGHGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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